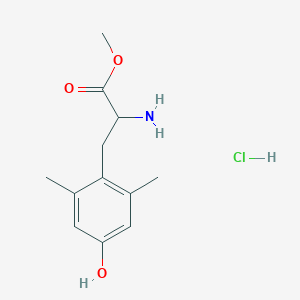
N-Cbz-N5-Boc-L-ornithine DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cbz-N5-Boc-L-ornithine DCHA, also known as (S)-2-((Benzyloxy)carbonylamino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, is a derivative of L-ornithine. This compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-N5-Boc-L-ornithine DCHA typically involves the protection of the amino groups of L-ornithine. The process begins with the protection of the α-amino group using the Cbz group, followed by the protection of the δ-amino group with the Boc group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-Cbz-N5-Boc-L-ornithine DCHA undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Cbz and Boc protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Hydrogenation: Reduction of the Cbz group to yield the free amine.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Major Products Formed
Deprotected Ornithine: Free L-ornithine after removal of protective groups.
Peptide Derivatives: Various peptides formed through coupling reactions with other amino acids.
Aplicaciones Científicas De Investigación
N-Cbz-N5-Boc-L-ornithine DCHA is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of complex peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs and inhibitors.
Biological Studies: Employed in studies involving enzyme-substrate interactions and protein folding.
Mecanismo De Acción
The mechanism of action of N-Cbz-N5-Boc-L-ornithine DCHA primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide. The compound does not have a direct biological target but facilitates the synthesis of biologically active peptides .
Comparación Con Compuestos Similares
Similar Compounds
N-Cbz-L-ornithine: Similar in structure but lacks the Boc protective group.
N-Boc-L-ornithine: Similar in structure but lacks the Cbz protective group.
N-Cbz-N5-Boc-L-lysine: Another protected amino acid with similar protective groups but different side chain.
Uniqueness
N-Cbz-N5-Boc-L-ornithine DCHA is unique due to the presence of both Cbz and Boc protective groups, making it highly versatile in peptide synthesis. The dual protection allows for selective deprotection and sequential reactions, which is advantageous in the synthesis of complex peptides and proteins .
Propiedades
Fórmula molecular |
C30H49N3O6 |
|---|---|
Peso molecular |
547.7 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C18H26N2O6.C12H23N/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22);11-13H,1-10H2 |
Clave InChI |
DZDMNVANCXRHHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)
![2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13638630.png)





![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)





![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)
